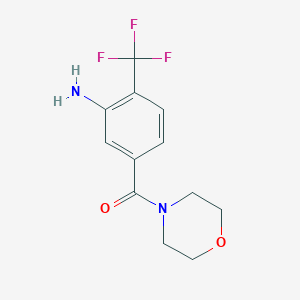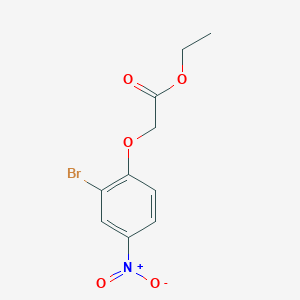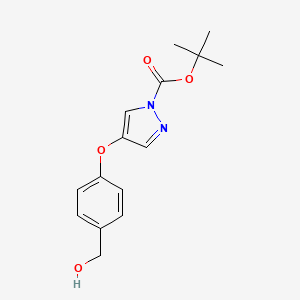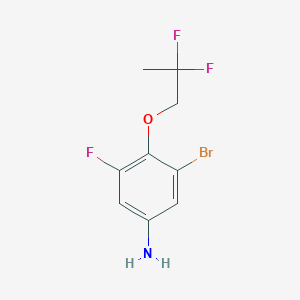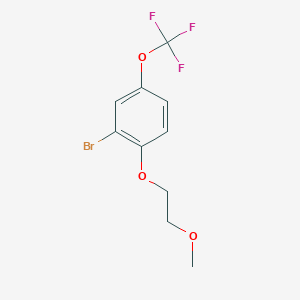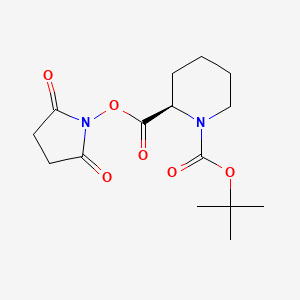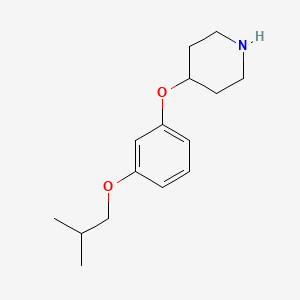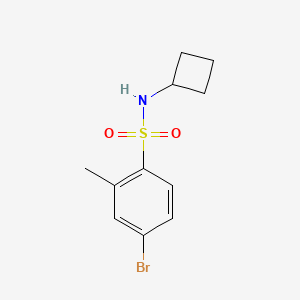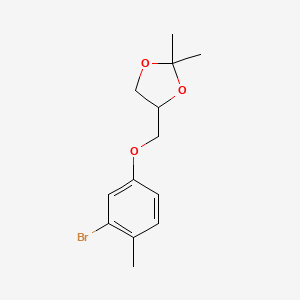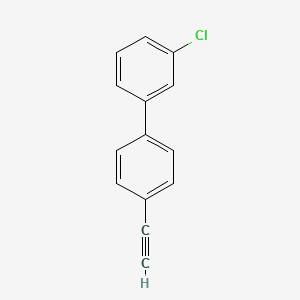
3-Chloro-4'-ethynylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4’-ethynylbiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the third position and an ethynyl group at the fourth position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethynylbiphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3-chlorobiphenyl with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: 50-80°C
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-ethynylbiphenyl follows a similar synthetic route but on a larger scale. The reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 3-Chloro-4’-ethynylbiphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The chlorine atom can be reduced to form 4’-ethynylbiphenyl.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 4’-Ethynylbenzophenone
Reduction: 4’-Ethynylbiphenyl
Substitution: 3-Methoxy-4’-ethynylbiphenyl
科学研究应用
3-Chloro-4’-ethynylbiphenyl has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where biphenyl derivatives have shown promise.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 3-Chloro-4’-ethynylbiphenyl involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo metabolic transformations, which may enhance or diminish its activity.
相似化合物的比较
4’-Ethynylbiphenyl: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-4’-methoxybiphenyl: Contains a methoxy group instead of an ethynyl group, leading to different chemical properties and uses.
3-Bromo-4’-ethynylbiphenyl: Similar structure but with a bromine atom, which can affect its reactivity and interactions.
Uniqueness: 3-Chloro-4’-ethynylbiphenyl is unique due to the combination of the chlorine and ethynyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
1-chloro-3-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIPBJORJVPVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
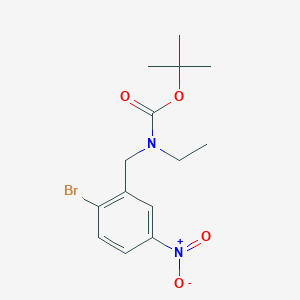
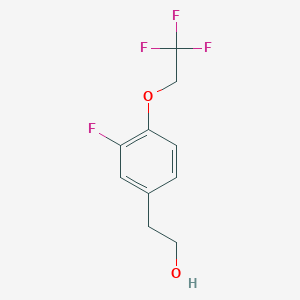
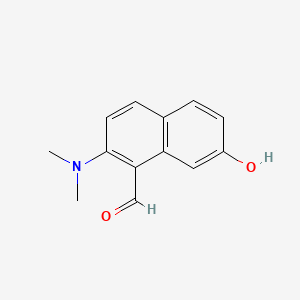
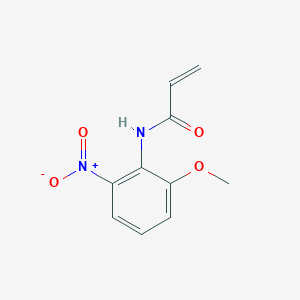
![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)
